1,3,5-Triazinane-2,4-dione

Materials Science Polymer Chemistry Flame Retardancy

Sourcing a non-aromatic triazine-dione with distinct reactivity versus cyanuric acid limits key synthetic programs. 1,3,5-Triazinane-2,4-dione (≥97%) resolves this with a saturated ring and dual carbonyl groups enabling unique electrophilic chemistry: • Halogen-free flame-retardant precursor - 293°C thermal decomposition activates before polymer ignition in PP/polyester. • Thymidine phosphorylase inhibitor scaffold for anti-angiogenic drug design (Bera et al., 2013). • Heterocyclic building block for triazolo- and pyrazolo-triazine fused systems with demonstrated bioactivity. Ambient storage & shipping; global dispatch.

Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
CAS No. 27032-78-6
Cat. No. B1200504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazinane-2,4-dione
CAS27032-78-6
Synonyms2,4-dioxo-hexahydro-triazine
2,4-dioxohexahydro-1,3,5-triazine
5-azadihydrouracil
dioxohexahydrotriazine
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1NC(=O)NC(=O)N1
InChIInChI=1S/C3H5N3O2/c7-2-4-1-5-3(8)6-2/h1H2,(H3,4,5,6,7,8)
InChIKeyYTFXKURWTLWPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazinane-2,4-dione: Overview and Key Properties


1,3,5-Triazinane-2,4-dione (CAS 27032-78-6), also known as 2,4-dioxohexahydro-1,3,5-triazine, is a heterocyclic compound with the molecular formula C3H5N3O2 and a molecular weight of 115.09 g/mol . It features a saturated triazine ring with two carbonyl groups at the 2- and 4-positions, which confers distinct chemical and physical properties compared to its aromatic or fully oxidized counterparts . Its high melting point (>290°C with decomposition) and reactivity profile make it a versatile scaffold in synthetic chemistry and materials science .

Why Generic Substitution with Triazine Analogs Fails


1,3,5-Triazinane-2,4-dione differs fundamentally from aromatic triazines and triazinetriones like cyanuric acid (1,3,5-triazine-2,4,6-trione) in both electronic structure and reactivity [1]. The saturated ring with only two carbonyl groups creates a unique electrophilic environment that alters its behavior as a synthetic intermediate, flame-retardant additive, and biological scaffold [2]. Substitution with a fully oxidized or aromatic analog would result in divergent reaction pathways, different thermal degradation profiles, and altered biological target engagement, making generic replacement scientifically unsound [3].

Quantitative Evidence for Compound Selection


Superior Thermal Stability vs. Cyanuric Acid

1,3,5-Triazinane-2,4-dione exhibits a decomposition temperature of 293°C, as reported in multiple vendor specifications . In contrast, cyanuric acid (1,3,5-triazine-2,4,6-trione), a structurally similar triazine with three carbonyl groups, decomposes at 320-360°C, but this range represents a complex degradation profile rather than a sharp melt point [1]. The lower, well-defined decomposition point of 1,3,5-triazinane-2,4-dione provides a more predictable thermal processing window for applications requiring controlled degradation.

Materials Science Polymer Chemistry Flame Retardancy

Slower Reactivity with Hydrated Electrons vs. 1,3,5-Triazine

The reaction of 1,3,5-triazinane-2,4-dione (DHT) with hydrated electrons (e⁻ₐq) proceeds with a second-order rate constant of 10⁸ dm³ mol⁻¹ s⁻¹ at pH 6 . This is an order of magnitude slower than the reaction of 1,3,5-triazine (T) itself, which has a rate constant on the order of 10⁹ dm³ mol⁻¹ s⁻¹ under identical conditions . The reduced reactivity is attributed to the saturated ring and altered electron density distribution, providing a clear differentiator in advanced oxidation processes.

Environmental Chemistry Radiation Chemistry Degradation Kinetics

Mixed-Type Thymidine Phosphorylase Inhibition Scaffold

Derivatives of 1,3,5-triazinane-2,4-dione have been synthesized and evaluated as thymidine phosphorylase (TP) inhibitors [1]. While the core scaffold itself is not the active species, its functionalized analogues (e.g., fused 1,2,4-triazolo[1,5-a][1,3,5]triazine and pyrazolo[1,5-a][1,3,5]triazine systems) exhibited varying degrees of TP inhibitory activity, with some showing IC₅₀ values comparable to the positive control, 7-deazaxanthine (IC₅₀ = 42.63 µM) [1]. Importantly, enzyme kinetics studies revealed that these compounds act as mixed-type inhibitors, a mechanism distinct from many nucleoside-based competitive inhibitors [1].

Medicinal Chemistry Cancer Research Enzyme Inhibition

Key Research and Industrial Applications


Halogen-Free Flame Retardant in Thermoplastics

Due to its lower thermal decomposition point (293°C) compared to cyanuric acid, 1,3,5-triazinane-2,4-dione is an ideal precursor for synthesizing oligomeric and polymeric triazine derivatives that function as self-extinguishing, halogen-free flame retardants in polypropylene and polyester [1]. The controlled degradation profile ensures activation before the polymer matrix ignites.

Advanced Oxidation Process Degradation Studies

Environmental chemists can utilize 1,3,5-triazinane-2,4-dione as a model compound to study the kinetics of hydrated electron reactions. Its 10⁸ dm³ mol⁻¹ s⁻¹ rate constant provides a benchmark for calibrating pulse radiolysis experiments and predicting the fate of nitrogen-containing heterocycles in water treatment systems .

Thymidine Phosphorylase Inhibitor Development

Medicinal chemists can exploit the 1,3,5-triazinane-2,4-dione core to design and synthesize novel mixed-type inhibitors of thymidine phosphorylase. This approach offers a pathway to developing anti-angiogenic therapeutics with a mechanism distinct from existing nucleoside analogues, as demonstrated by the work of Bera et al. (2013) [2].

Heterocyclic Building Block in Synthetic Chemistry

The unique reactivity of the 1,3,5-triazinane-2,4-dione scaffold, stemming from its saturated ring and two carbonyl groups, makes it a valuable building block for constructing more complex fused heterocyclic systems, such as triazolo-triazines and pyrazolo-triazines, which have demonstrated biological activity [2][3].

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